REACTION_CXSMILES
|
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[NH2:7][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=1)[NH:11][C:12](=[O:15])[CH2:13][CH3:14]>C1C=CC=CC=1>[C:12]([NH:11][C:10]1[CH:9]=[C:8]([CH:18]=[CH:17][CH:16]=1)[NH:7][C:4](=[O:5])[CH2:3][C:2](=[O:6])[CH3:1])(=[O:15])[CH2:13][CH3:14]
|
Name
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|
Quantity
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42 g
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Type
|
reactant
|
Smiles
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C=C1CC(=O)O1
|
Name
|
|
Quantity
|
82.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(NC(CC)=O)C=CC1
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Name
|
|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Type
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CUSTOM
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Details
|
the mixture was stirred for 41/2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
|
WASH
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Details
|
The recovered precipitate was washed with benzene
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Type
|
DRY_WITH_MATERIAL
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Details
|
isopropyl ether and dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)NC=1C=C(NC(CC(C)=O)=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |